3-Methyl-1H-indole-5,6-diol
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Overview
Description
3-Methyl-1H-indole-5,6-diol is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
S_NAr Reaction: One method involves the nucleophilic aromatic substitution (S_NAr) of 5-nitroindole with a nucleophile such as sodium hydroxide (NaOH) at elevated temperatures, resulting in the formation of this compound.
Piperidine-Catalyzed Nucleophilic Substitution: Another approach uses 5-bromoindole and piperidine as a catalyst in an appropriate solvent, facilitating the nucleophilic substitution to yield the desired compound.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2), leading to the formation of quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH_4) to convert the compound into its corresponding alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or neutral conditions.
Reduction: NaBH_4 in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indoles.
Scientific Research Applications
3-Methyl-1H-indole-5,6-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in biological systems, including its potential as a melanin precursor and its involvement in metabolic pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Oxidative Stress: It can induce oxidative stress in cells, leading to cytotoxic effects.
Enzyme Inhibition: Acts as an inhibitor of enzymes like tyrosinase, affecting melanin synthesis.
Pathogen Interaction: Exhibits antimicrobial activity by disrupting the cell membranes of pathogens and interfering with their metabolic processes.
Comparison with Similar Compounds
5,6-Dihydroxyindole: Shares similar hydroxylation but lacks the methyl group at the 3-position.
3-Methylindole: Lacks the hydroxyl groups at the 5 and 6 positions.
Indole-5,6-diol: Similar structure but without the methyl group at the 3-position.
Uniqueness: 3-Methyl-1H-indole-5,6-diol is unique due to the presence of both the methyl group and the hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO2 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-10-7-3-9(12)8(11)2-6(5)7/h2-4,10-12H,1H3 |
InChI Key |
ZUTZCXDHPIACCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
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